REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]2[C:10]3([O:26][C:27](=[O:28])[C:3]=2[CH:2]=1)[C:20]1[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=1[O:18][C:12]1[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]3=1.C1C=[C:33]2[C:35](C(O)(O)[C:38](=[O:39])[C:32]2=CC=1)=[O:36].CC[N:44](C(C)C)C(C)C.CN(C)C=O>>[CH2:32]1[C:38](=[O:39])[N:44]([O:8][C:7]([C:6]2[CH:1]=[CH:2][C:3]3[C:27]([O:26][C:10]4([C:20]5[CH:21]=[CH:22][C:23]([OH:25])=[CH:24][C:19]=5[O:18][C:12]5[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]4=5)[C:4]=3[CH:5]=2)=[O:28])=[O:9])[C:35](=[O:36])[CH2:33]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
|
Name
|
DIEA N,N-dimethylformamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C.CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
shaken at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed thrice with N,N-dimethylformamide, thrice with (1×DCM and 1× methanol)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to provide an orange resin that
|
Name
|
|
Type
|
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |